2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyrimidine family.
Preparation Methods
The synthesis of 2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyrimidine with 4-isobutylbenzaldehyde under acidic conditions, followed by cyclization to form the imidazo[1,2-A]pyrimidine ring . Industrial production methods often employ multicomponent reactions, condensation reactions, and intramolecular cyclizations to achieve high yields and purity .
Chemical Reactions Analysis
2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve halogenation or alkylation, using reagents like halogens or alkyl halides
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the imidazo[1,2-A]pyrimidine scaffold .
Scientific Research Applications
2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response . This inhibition reduces the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
2-(4-Isobutylphenyl)imidazo[1,2-A]pyrimidine can be compared with other similar compounds such as:
Benzo[4,5]imidazo[1,2-A]pyrimidine: Known for its selective COX-2 inhibitory effects.
2,7-Dimethylimidazo[1,2-A]pyridine: Exhibits significant anti-tuberculosis activity.
2-Phenylimidazo[1,2-A]pyridine: Used in the development of blue-emitting materials for optoelectronic applications.
The uniqueness of this compound lies in its specific structural features and its broad range of biological activities, making it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-[4-(2-methylpropyl)phenyl]imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3/c1-12(2)10-13-4-6-14(7-5-13)15-11-19-9-3-8-17-16(19)18-15/h3-9,11-12H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRFARYONAULJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=CN3C=CC=NC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.33 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.